
4-Thioanisolemagnesium bromide
Overview
Description
4-Thioanisolemagnesium bromide (CAS: 18620-04-7) is a Grignard reagent with the molecular formula C₇H₇BrMgS. It is structurally characterized by a magnesium center bonded to a bromine atom and a 4-(methylthio)phenyl group (4-MeS-C₆H₄-MgBr). This compound is typically prepared via the reaction of magnesium turnings with 4-bromothioanisole in tetrahydrofuran (THF), following standard Grignard reagent synthesis protocols .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Thioanisolemagnesium bromide is synthesized through the reaction of 4-bromothioanisole with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction is as follows:
4-Bromothioanisole+Magnesium→4-Thioanisolemagnesium bromide
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and stored under an inert atmosphere to maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions: 4-Thioanisolemagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and attacks electrophilic carbon atoms in various substrates. Some common reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Coupling Reactions: Participates in coupling reactions with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Conditions: Typically carried out in anhydrous THF under an inert atmosphere.
Major Products:
Alcohols: Secondary and tertiary alcohols from addition to carbonyl compounds.
Coupled Products: Various coupled products from reactions with halides.
Scientific Research Applications
Organic Synthesis
4-Thioanisolemagnesium bromide is primarily used for synthesizing complex organic molecules, including pharmaceuticals and natural products. Its reactivity allows it to act as a nucleophile in various reactions:
- Addition to Carbonyl Compounds: It reacts with aldehydes and ketones to form secondary and tertiary alcohols.
- Coupling Reactions: It participates in coupling reactions with halides, facilitating the formation of new carbon-carbon bonds.
Medicinal Chemistry
In medicinal chemistry, this compound plays a crucial role in synthesizing intermediates for drug development. Notable applications include:
- Synthesis of Mifepristone Analogs: It is used to prepare 3,3-Ethylenedioxy-5a-hydroxy-11b-[4-(thiomethoxy)phenyl]-estr-9-en-17-one, which is a key intermediate in the synthesis of mifepristone analogs, medications used for medical abortion .
- Aryl D-glucofuranosides: The compound is also employed in synthesizing (1S)-1,4-Anhydro-2,3,5,6-tetra-O-benzyl-1-C-[4-chloro-3-(4-methylthiobenzyl)-phenyl]-D-glucitol, which serves as an inhibitor for sodium-glucose transporters (hSGLT2 and hSGLT1), important targets in diabetes treatment .
Industrial Applications
In the chemical industry, this compound is utilized for producing fine chemicals and specialty materials. Its ability to introduce thioether functionalities into organic molecules makes it valuable for synthesizing polymers and advanced materials.
Case Studies
Mechanism of Action
The mechanism of action of 4-Thioanisolemagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to effectively participate in addition and coupling reactions. The molecular targets are typically carbonyl compounds and halides, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Key Properties :
- Solubility : Available as a 0.5 M solution in THF, ensuring stability and ease of use in synthetic applications .
- Reactivity : The methylthio (MeS) substituent on the aromatic ring is strongly electron-donating due to sulfur’s lone pairs, enhancing the nucleophilicity of the reagent in reactions such as conjugate additions and arylations .
- Safety : Classified under UN 2924 as a flammable and corrosive liquid, requiring strict handling protocols (e.g., inert atmosphere, moisture-free conditions) .
Structural and Electronic Differences
The reactivity and applications of Grignard reagents are heavily influenced by their substituents. Below is a comparative analysis of 4-thioanisolemagnesium bromide with analogous compounds:
Table 1: Structural and Functional Comparison
Biological Activity
4-Thioanisolemagnesium bromide is an organometallic compound that has garnered attention due to its potential biological activities, particularly in the context of modulating cellular signaling pathways. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
This compound is synthesized through the reaction of 4-thioanisole with magnesium bromide in an appropriate solvent, often tetrahydrofuran (THF). The compound exhibits unique reactivity patterns that make it useful in various synthetic applications, particularly in organic chemistry.
Biological Mechanisms
The biological activity of this compound is primarily linked to its role as a modulator of key signaling pathways, notably the mTOR (mechanistic target of rapamycin) pathway. The mTOR pathway is crucial for regulating cell growth, proliferation, and survival. Research indicates that this compound can influence both mTORC1 and mTORC2 complexes, which are vital for cellular homeostasis and response to environmental stimuli .
Table 1: Key Biological Activities and Mechanisms
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Inflammatory Disorders : A study demonstrated that compounds similar to this compound could effectively modulate TNF-alpha signaling, which is implicated in numerous inflammatory and autoimmune disorders. The modulation of this pathway suggests potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .
- Cancer Research : Research has indicated that the inhibition of mTORC1 by this compound may contribute to its anti-cancer properties. By disrupting the mTOR signaling pathway, the compound could potentially hinder tumor growth and enhance the efficacy of existing chemotherapeutic agents .
- Antibacterial Activity : In a comparative study involving various organometallic compounds, this compound exhibited significant antibacterial activity against specific strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .
Research Findings
Recent investigations have focused on the synthesis and application of this compound in organic synthesis and medicinal chemistry. For instance:
- Synthesis Efficiency : Studies have shown that using this compound as a reagent leads to higher yields in cross-coupling reactions compared to traditional methods, highlighting its utility in synthetic organic chemistry .
- Regioselectivity : The compound has been shown to facilitate regioselective reactions under mild conditions, which is advantageous for synthesizing complex organic molecules .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-Thioanisolemagnesium bromide in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Ensure no skin exposure due to its corrosive nature .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors. Use inert gas (e.g., nitrogen) to maintain anhydrous conditions .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and neutralize with dry alcohol-free solvents. Avoid water, as it may trigger violent reactions .
- Storage : Store in airtight containers under inert gas at temperatures below 25°C. Keep away from oxidizing agents and moisture .
Q. How can researchers optimize the synthesis of this compound for high purity?
- Methodological Answer :
- Magnesium Activation : Use freshly activated magnesium turnings. Pre-treat with iodine or 1,2-dibromoethane to remove surface oxides .
- Solvent Choice : Employ anhydrous tetrahydrofuran (THF) or diethyl ether. Distill solvents over sodium/benzophenone to ensure dryness .
- Reaction Monitoring : Track reaction progress via gas evolution and color change (cloudy to dark brown). Use aliquots quenched with deuterated solvents for <sup>1</sup>H NMR analysis to confirm Grignard formation .
Q. What analytical techniques are effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR in deuterated THF to confirm the absence of unreacted thioanisole and monitor magnesium coordination shifts .
- Elemental Analysis : Quantify magnesium and bromide content via inductively coupled plasma mass spectrometry (ICP-MS) .
- Capillary Electrophoresis (CE) : Optimize buffer systems (e.g., borate buffer at pH 9.3) to resolve bromide ions from interfering anions like chloride .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Substrate Compatibility : Test reactivity with aryl halides, aldehydes, and ketones. For example, in Kumada couplings, monitor catalytic turnover via palladium intermediates .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates. Compare with phenylmagnesium bromide to assess electronic effects of the thioanisole group .
- Computational Modeling : Perform DFT calculations to evaluate transition states and steric effects of the thioether moiety on nucleophilicity .
Q. How do solvent polarity and temperature affect the stability of this compound?
- Methodological Answer :
- Solvent Screening : Compare decomposition rates in THF vs. ethers using in situ IR spectroscopy (C-Mg bond stretch at ~500 cm<sup>-1</sup>) .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under inert gas. Note decomposition onset temperatures and correlate with solvent boiling points .
- Moisture Sensitivity : Use Karl Fischer titration to quantify water content in solvents. Even 50 ppm H2O can reduce yields by 30% .
Q. How should researchers resolve contradictions in reported reaction kinetics of this compound?
- Methodological Answer :
- Replicate Conditions : Standardize substrate ratios (e.g., 1:1.2 Mg:thioanisole bromide) and stirring speeds to minimize variability .
- Statistical Design : Apply response surface methodology (RSM) to identify critical variables (e.g., temperature, solvent purity) affecting yield .
- Cross-Lab Validation : Share aliquots with collaborating labs to compare kinetic data under identical conditions .
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Methodological Answer :
- Inert Atmosphere : Store solutions under argon with molecular sieves (3Å) to adsorb trace moisture .
- Stabilizers : Add 1% hexamethylphosphoramide (HMPA) to suppress aggregation and side reactions. Validate via <sup>31</sup>P NMR .
- Cryogenic Storage : For extended periods, freeze solutions at -20°C in flame-sealed ampoules. Thaw under inert gas before use .
Properties
IUPAC Name |
magnesium;methylsulfanylbenzene;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7S.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHHDNYCTKOKAZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18620-04-7 | |
Record name | 4-Thioanisolemagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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